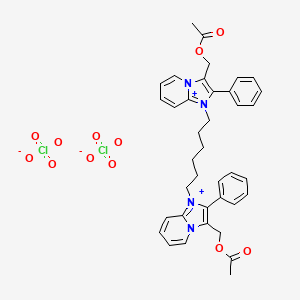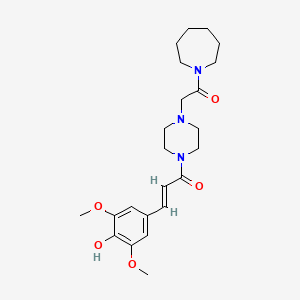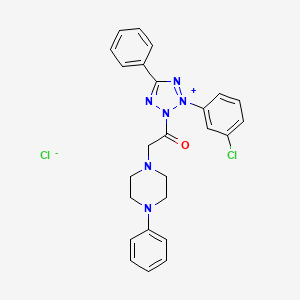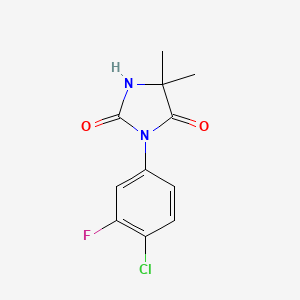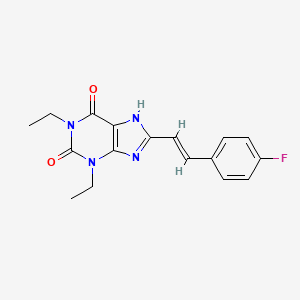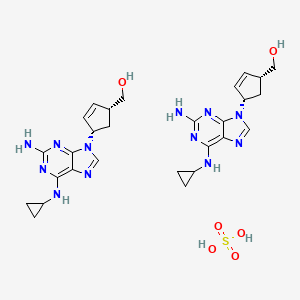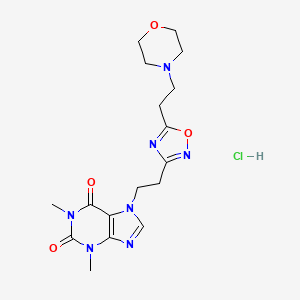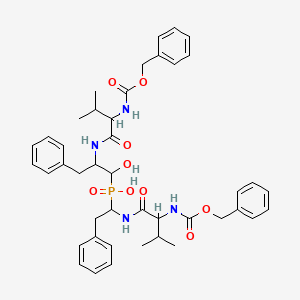
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including hydroxyl, ester, and phosphoric acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the Tetraaza Backbone: This step may involve the reaction of amines with appropriate carbonyl compounds under controlled conditions.
Introduction of Phosphoric Acid Group: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride.
Esterification: The ester groups can be introduced via esterification reactions using alcohols and carboxylic acids.
Oxidation: The hydroxyl groups may be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions could occur at the ester or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid derivatives: Compounds with similar backbones but different functional groups.
Phosphoric Acid Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
146063-30-1 |
|---|---|
Formule moléculaire |
C43H53N4O9P |
Poids moléculaire |
800.9 g/mol |
Nom IUPAC |
[1-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropyl]-[1-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]phosphinic acid |
InChI |
InChI=1S/C43H53N4O9P/c1-29(2)37(46-42(51)55-27-33-21-13-7-14-22-33)39(48)44-35(25-31-17-9-5-10-18-31)41(50)57(53,54)36(26-32-19-11-6-12-20-32)45-40(49)38(30(3)4)47-43(52)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-38,41,50H,25-28H2,1-4H3,(H,44,48)(H,45,49)(H,46,51)(H,47,52)(H,53,54) |
Clé InChI |
GETYISFOACURQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(O)P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

